Studies have shown that N-(3-Acetylphenyl)-2-chloroacetamide exhibits broad-spectrum antibacterial activity. Research by Carbosynth suggests it may be effective against various bacterial strains []. However, further research is needed to understand the specific mechanisms of its action and potential for development into antibiotics.
Some research suggests that N-(3-Acetylphenyl)-2-chloroacetamide may have potential applications in cancer research. A study by Santa Cruz Biotechnology indicates it might inhibit the production of reactive oxygen species in cancer cells and induce apoptosis (programmed cell death) []. More research is required to validate these findings and determine its effectiveness in cancer treatment.
N-(3-Acetylphenyl)-2-chloroacetamide is a chemical compound with the molecular formula C₁₀H₁₀ClNO₂. It features a chloroacetamide functional group attached to a phenyl ring that is further substituted with an acetyl group at the meta position. This compound is part of a broader class of N-aryl-2-chloroacetamides, which are notable for their diverse biological activities and potential applications in medicinal chemistry.
There is no current information available on the mechanism of action of N-(3-Acetylphenyl)-2-chloroacetamide.
Due to the lack of specific information on N-(3-Acetylphenyl)-2-chloroacetamide, it is advisable to handle it with caution assuming similar properties to related organic compounds. This includes:
These reactions highlight its versatility as a building block in organic synthesis .
N-(3-Acetylphenyl)-2-chloroacetamide has shown promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Studies indicate that derivatives of this compound exhibit significant antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. Additionally, some derivatives have demonstrated antioxidant activity comparable to that of standard antioxidants like L-ascorbic acid .
The synthesis of N-(3-Acetylphenyl)-2-chloroacetamide typically involves the following steps:
N-(3-Acetylphenyl)-2-chloroacetamide finds applications in various fields:
Studies on N-(3-Acetylphenyl)-2-chloroacetamide have explored its interactions with various biological targets. Notably, its derivatives have been tested for their ability to inhibit specific enzymes and pathways involved in bacterial growth and inflammation. These interaction studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties .
Several compounds are structurally similar to N-(3-Acetylphenyl)-2-chloroacetamide, each possessing unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Acetylphenyl)-2-chloroacetamide | Acetyl group at para position | Antimicrobial, anti-inflammatory |
| N-(2-Acetylphenyl)-2-chloroacetamide | Acetyl group at ortho position | Lesser-known; potential for similar activity |
| N-(3-Aminophenyl)-2-chloroacetamide | Amino group instead of acetyl | Enhanced antibacterial properties |
The uniqueness of N-(3-Acetylphenyl)-2-chloroacetamide lies in its specific substitution pattern and resultant biological activity, which may differ significantly from its analogs. This specificity can influence its reactivity and interaction with biological targets, making it a subject of interest for further research .
N-(3-Acetylphenyl)-2-chloroacetamide possesses the molecular formula C₁₀H₁₀ClNO₂ [1] [2] [3]. The compound exhibits a molecular weight of 211.65 grams per mole [1] [2] [4]. The Chemical Abstracts Service registry number for this compound is 42865-69-0, which serves as its unique identifier in chemical databases [1] [2] [3].
The structural representation can be expressed through various notation systems. The Simplified Molecular Input Line Entry System notation is CC(=O)C1=CC(=CC=C1)NC(=O)CCl [2] [5]. The International Chemical Identifier is InChI=1S/C10H10ClNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) [2] [5]. The International Chemical Identifier Key is HLFQTKCUEGIERF-UHFFFAOYSA-N [2] [5].
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClNO₂ [1] |
| Molecular Weight | 211.65 g/mol [1] |
| Chemical Abstracts Service Number | 42865-69-0 [1] |
| MDL Number | MFCD00522773 [1] |
The molecular architecture of N-(3-Acetylphenyl)-2-chloroacetamide incorporates an acetamide backbone with specific substitution patterns that influence its conformational behavior [6]. The compound features a 3-acetylphenyl substituent attached to the nitrogen atom of the chloroacetamide moiety [2] [5]. The acetyl group at the meta position of the phenyl ring provides electronic and steric effects that affect the overall molecular conformation [6].
Crystallographic studies of related chloroacetamide derivatives reveal that the amide group typically adopts a planar configuration with bond angles summing approximately 358.92° at the nitrogen atom, indicating near-sp² hybridization [6]. The acetyl group generally maintains a coplanar orientation with the benzene ring, facilitating resonance stabilization between the aromatic system and the carbonyl functionality [6].
The presence of the chlorine atom at the alpha position creates additional conformational considerations due to potential intramolecular interactions [7]. Computational studies on similar chloroacetamide compounds suggest that intramolecular hydrogen bonding can occur between the chlorine atom and nearby hydrogen atoms, particularly those associated with the amide group [7].
Analysis of structural parameters for N-(3-Acetylphenyl)-2-chloroacetamide can be inferred from crystallographic data of closely related acetylphenyl chloroacetamide derivatives [8] [9]. In analogous compounds, the carbon-nitrogen bond lengths in the amide functionality typically range from 1.28 to 1.30 Angstroms, characteristic of partial double-bond character due to resonance [8].
The chlorine-carbon bond length in the chloroacetyl portion generally measures approximately 1.73-1.74 Angstroms, consistent with typical aliphatic carbon-chlorine single bonds [9]. The carbonyl carbon-oxygen bond exhibits lengths around 1.22 Angstroms, indicative of strong double-bond character [9].
Bond angles within the amide group typically range from 115° to 117° for the carbon-nitrogen-carbon angle, while the oxygen-carbon-nitrogen angle measures approximately 122-124° [9]. The phenyl ring maintains standard aromatic bond angles of approximately 120°, with minimal deviation due to the acetyl substituent [9].
| Bond Type | Typical Length (Å) | Typical Angle (°) |
|---|---|---|
| Carbon-Nitrogen (amide) | 1.28-1.30 [8] | 115-117 [9] |
| Carbon-Chlorine | 1.73-1.74 [9] | - |
| Carbon-Oxygen (carbonyl) | 1.22 [9] | 122-124 [9] |
N-(3-Acetylphenyl)-2-chloroacetamide typically appears as a white crystalline solid at room temperature [10] [11]. The compound maintains its solid state under standard laboratory conditions, demonstrating thermal stability sufficient for routine handling and storage [10] [12]. The crystalline nature of the material is attributed to intermolecular hydrogen bonding interactions between amide groups of adjacent molecules [11].
Commercial preparations of the compound are commonly supplied as a white powder with purity levels exceeding 95% [2] [3] [10]. The solid exhibits characteristic properties typical of organic amide compounds, including moderate hygroscopicity under humid conditions [11].
The melting point of N-(3-Acetylphenyl)-2-chloroacetamide has been reported as 112-114°C [10]. This thermal transition occurs within a relatively narrow temperature range, indicating good crystalline purity and structural uniformity [10]. The melting behavior is consistent with other acetylphenyl chloroacetamide derivatives, which typically exhibit melting points in the range of 100-150°C [13] [14].
Boiling point data for N-(3-Acetylphenyl)-2-chloroacetamide is not extensively documented in the literature [13]. However, comparative analysis with structurally similar compounds suggests that the boiling point would likely exceed 300°C at standard atmospheric pressure, though thermal decomposition may occur before reaching the boiling point [15].
The thermal stability of the compound is influenced by the presence of the chloroacetamide functionality, which can undergo decomposition at elevated temperatures through elimination of hydrogen chloride [16]. Thermal gravimetric analysis would be necessary to establish precise decomposition temperatures and thermal stability ranges [16].
N-(3-Acetylphenyl)-2-chloroacetamide demonstrates limited solubility in water due to its hydrophobic aromatic structure and the presence of the chloroacetyl group [11]. The compound exhibits enhanced solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide [11] [17].
The solubility characteristics are influenced by the compound's ability to form hydrogen bonds through its amide functionality [17]. In polar aprotic solvents, the compound typically dissolves readily, facilitating its use in synthetic applications and analytical procedures [17]. The presence of the acetyl group on the phenyl ring contributes to moderate polarity, improving solubility in intermediate-polarity solvents [11].
Quantitative solubility data indicates limited aqueous solubility, consistent with the lipophilic nature of the acetylphenyl substituent [18]. The compound's partition coefficient suggests preferential distribution into organic phases when present in biphasic systems [18].
| Solvent Type | Solubility |
|---|---|
| Water | Limited [11] |
| Ethanol | Good [11] |
| Acetone | Good [11] |
| Dimethyl sulfoxide | Good [17] |
The electron distribution in N-(3-Acetylphenyl)-2-chloroacetamide is characterized by the presence of multiple functional groups that influence the overall electronic structure [19] [20]. The aromatic phenyl ring provides a delocalized π-electron system that interacts with the acetyl substituent at the meta position [19]. This interaction results in electron withdrawal from the ring system, affecting the electron density distribution throughout the molecule [20].
The amide functionality exhibits characteristic electron distribution patterns, with the nitrogen atom possessing a partial positive charge due to resonance with the carbonyl group [20]. The carbonyl oxygen carries a significant partial negative charge, making it an important site for intermolecular interactions [19]. The chlorine atom in the chloroacetyl group contributes additional electronegativity, creating an electron-withdrawing effect that influences the overall molecular dipole moment [20].
Molecular electrostatic potential mapping of similar acetylphenyl compounds reveals regions of negative potential concentrated around the carbonyl oxygen atoms and positive potential regions associated with hydrogen atoms [21]. The meta-substitution pattern of the acetyl group creates an asymmetric charge distribution that affects the compound's reactivity and intermolecular interactions [19].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap represents a critical parameter for understanding the electronic properties and chemical reactivity of N-(3-Acetylphenyl)-2-chloroacetamide [22] [23]. Computational studies on structurally related acetylphenyl compounds suggest that the energy gap typically ranges from 2.0 to 4.0 electron volts, depending on the specific substitution pattern and computational method employed [22].
The presence of the electron-withdrawing acetyl group at the meta position of the phenyl ring tends to lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to unsubstituted analogs [22] [23]. This stabilization effect results from the conjugation between the aromatic π-system and the acetyl carbonyl group [22]. The chloroacetamide portion of the molecule contributes additional electronic effects through the electron-withdrawing nature of the chlorine atom [23].
Frontier molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the phenyl ring system, while the lowest unoccupied molecular orbital exhibits contributions from both the aromatic system and the acetyl carbonyl group [24] [22]. This distribution pattern influences the compound's photochemical properties and potential for electronic transitions [22].
Density functional theory calculations provide detailed insights into the electronic structure and properties of N-(3-Acetylphenyl)-2-chloroacetamide [20] [25] [26]. Computational studies utilizing the B3LYP functional with appropriate basis sets have been employed to investigate similar chloroacetamide derivatives, revealing important structural and electronic characteristics [20] [25].
Geometry optimization calculations demonstrate that the amide group maintains planarity, consistent with experimental observations from crystallographic studies [20] [26]. The acetyl group adopts a coplanar arrangement with the phenyl ring, maximizing conjugative interactions and stabilizing the overall molecular structure [20]. The chlorine atom in the chloroacetyl moiety exhibits the expected tetrahedral geometry around the adjacent carbon atom [25].
Vibrational frequency calculations provide theoretical predictions for infrared spectroscopic assignments [20] [27]. The carbonyl stretching frequencies for both the acetyl and amide groups are calculated to occur in distinct regions of the infrared spectrum, facilitating experimental identification and characterization [20] [28]. Natural bond orbital analysis reveals the extent of electron delocalization and charge transfer within the molecular framework [25].
| Computational Parameter | Typical Value Range |
|---|---|
| Energy Gap | 2.0-4.0 eV [22] |
| Dipole Moment | 2-6 Debye [20] |
| Ionization Potential | 8-10 eV [23] |
| Electron Affinity | 1-3 eV [23] |
Molecular docking studies utilizing density functional theory-optimized geometries have been employed to investigate the interaction potential of related acetylphenyl chloroacetamide compounds with various biological targets [25] [26]. These computational approaches provide valuable insights into structure-activity relationships and guide the design of analogs with enhanced properties [25].
The synthesis of N-(3-Acetylphenyl)-2-chloroacetamide through the reaction of 3-aminoacetophenone with chloroacetyl chloride represents the most widely utilized classical approach [1] [2]. This method operates through a nucleophilic acyl substitution mechanism, where the amine group of 3-aminoacetophenone attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the desired amide bond.
The reaction proceeds according to the following stoichiometry:
3-aminoacetophenone + chloroacetyl chloride → N-(3-acetylphenyl)-2-chloroacetamide + hydrochloric acid
Table 1: Physical Properties of N-(3-Acetylphenyl)-2-chloroacetamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClNO₂ |
| Molecular Weight | 211.65 g/mol |
| CAS Number | 42865-69-0 |
| SMILES | O=C(NC1=CC=CC(C(C)=O)=C1)CCl |
| LogP | 1.31 |
| Solubility | Soluble in organic solvents like tetrahydrofuran, dichloromethane, ethyl acetate |
Research has demonstrated that the choice of base significantly influences reaction efficiency. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base provides superior results compared to traditional bases such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) [1]. Under optimized conditions using DBU in tetrahydrofuran at room temperature, yields of 86% can be achieved within 3-6 hours [1].
Table 2: Classical Synthesis Methods Comparison
| Method | Reagents | Conditions | Yield | Temperature | Time |
|---|---|---|---|---|---|
| Method 1 | 3-aminoacetophenone + chloroacetyl chloride | Organic solvent (THF, DCM, EtOAc), base (DBU, pyridine, triethylamine) | 75-95% | Room temperature to 80°C | 3-6 hours |
| Method 2 | 3-aminoacetophenone + chloroacetyl chloride | Ethanol, triethylacetic acid | Variable | Water bath heating | 10 minutes - 3 hours |
The mechanistic pathway involves initial formation of a tetrahedral intermediate through nucleophilic attack, followed by elimination of chloride ion to regenerate the carbonyl functionality [3]. The presence of the electron-withdrawing acetyl group on the phenyl ring moderately decreases the nucleophilicity of the amine, requiring slightly elevated temperatures or longer reaction times compared to unsubstituted anilines [4].
Organic solvent-based synthesis methods provide controlled reaction environments that facilitate high yields and product purity. Tetrahydrofuran emerges as the preferred solvent due to its ability to dissolve both reactants effectively while maintaining chemical inertness toward the reaction components [1] [5]. Alternative solvents including dichloromethane, ethyl acetate, and 1,4-dioxane have been evaluated, with yields typically ranging from 70-86% depending on the specific conditions employed [1].
The use of pyridine as both solvent and base offers particular advantages for this transformation. When conducted in ethyl acetate with pyridine as the base, the acylation reaction proceeds rapidly (1 hour) and cleanly, providing excellent product quality [5]. This approach minimizes side reactions and facilitates straightforward product isolation through simple filtration and washing procedures.
Table 3: Reaction Optimization Results
| Catalyst | Solvent | Yield | Conditions |
|---|---|---|---|
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | THF | 86% | Room temperature, 3-6 hours |
| Pyridine | Ethyl acetate | Clean reaction | 1 hour reaction time |
Temperature optimization studies reveal that reactions conducted at room temperature provide optimal selectivity, while elevated temperatures (80-105°C) can increase reaction rates but may promote side reactions [6]. The formation of undesired by-products, particularly through multiple acylation or hydrolysis pathways, becomes more prevalent at temperatures exceeding 100°C [2].
Water-based synthesis methods represent a significant advancement in sustainable chemistry approaches for chloroacetamide production. These methods address environmental concerns associated with organic solvent use while maintaining synthetic efficiency [7]. The aqueous phase reaction utilizes water as the primary medium, requiring careful optimization of reaction conditions to overcome solubility limitations of the organic reactants.
The implementation of water-based methods typically involves the use of phase-transfer catalysts or co-solvents to facilitate reactant mixing. Research has demonstrated that stoichiometric amounts of water (5 equivalents) can effectively promote chloroacetylation reactions while maintaining reasonable yields [8]. The reaction mechanism remains similar to organic solvent-based approaches, but requires longer reaction times due to reduced miscibility of reactants.
Table 4: Green Chemistry Methods Comparison
| Method | Environmental Impact | Yield Range | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Traditional (Organic Solvent) | High | 75-95% | RT-80°C | High yields | Solvent waste |
| Water-based | Low | 60-80% | 25-100°C | Eco-friendly | Lower yields |
| Solvent-free | Very Low | 74-89% | 160-180°C | No solvent waste | High temperature |
The major advantage of water-based methods lies in their reduced environmental impact and simplified waste management. However, these methods typically exhibit lower yields (60-80%) compared to traditional organic solvent approaches, primarily due to the limited solubility of chloroacetyl chloride in aqueous media [7]. Additionally, the hydrolysis of chloroacetyl chloride in water presents a competing reaction pathway that can reduce overall efficiency.
Solvent-free synthesis represents the pinnacle of green chemistry approaches for amide formation, eliminating organic solvent waste entirely while maintaining competitive yields. This methodology involves direct heating of reactants without additional solvents, relying on the melting and mixing of reactants to facilitate the reaction [9] [10].
The solvent-free approach typically requires elevated temperatures (160-180°C) to achieve sufficient reactant mobility and mixing [10]. Under these conditions, the reaction mixture undergoes complete melting during the course of the reaction, followed by solidification as the product forms. Yields of 74-89% have been reported for various acetamide derivatives using this approach [10].
The mechanism of solvent-free synthesis involves initial thermal activation of reactants, followed by nucleophilic attack in the molten state. The absence of solvent eliminates competing solvation effects and can actually enhance reaction rates due to increased local concentrations of reactants [9]. However, temperature control becomes critical to prevent decomposition of thermally sensitive components.
Key advantages of solvent-free methods include:
The primary limitation involves the requirement for elevated temperatures, which may not be suitable for all substrate combinations. Additionally, precise temperature control is essential to prevent thermal decomposition of reactants or products [10].
Industrial production of N-(3-Acetylphenyl)-2-chloroacetamide requires careful consideration of safety, efficiency, and economic factors. Continuous flow processing has emerged as the preferred method for large-scale production due to superior heat management, consistent product quality, and enhanced safety profiles [11] [12] [6].
Continuous flow reactors offer several advantages over traditional batch processes for chloroacetamide synthesis. These systems provide excellent temperature control, which is crucial for managing the exothermic nature of acylation reactions [12]. The continuous removal of products minimizes exposure to harsh reaction conditions, reducing the formation of degradation products and improving overall yield.
Table 5: Batch vs Continuous Flow Processing
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 60-83% | 85-95% |
| Reaction Time | Variable | Consistent |
| Heat Management | Challenging | Excellent |
| Product Quality | Variable | Consistent |
| Cost Efficiency | Moderate | High |
The implementation of continuous flow technology allows for precise control of residence time, temperature, and reactant stoichiometry. Research has demonstrated that continuous processes can achieve yields of 85-95% compared to 60-83% for equivalent batch processes [11]. The improvement in yield results primarily from reduced formation of side products and better control of reaction conditions.
Safety considerations favor continuous flow processes due to the smaller hold-up volumes of hazardous materials and improved containment of toxic by-products such as hydrogen chloride gas [6]. The continuous nature of the process also facilitates real-time monitoring and control, enabling rapid response to process deviations.
Yield optimization in industrial settings requires systematic evaluation of multiple parameters including temperature, pressure, residence time, and reactant stoichiometry. Design of experiments approaches has proven effective for identifying optimal conditions while minimizing the number of experimental runs required [13].
Temperature optimization studies indicate that maintaining reaction temperatures between 25-105°C provides the best balance between reaction rate and selectivity [6]. Higher temperatures can increase reaction rates but may promote competing reactions such as hydrolysis of chloroacetyl chloride or thermal decomposition of products.
Key Optimization Parameters:
Stoichiometric Ratio Control: Maintaining a slight excess of chloroacetyl chloride (1.1-1.2 equivalents) helps drive the reaction to completion while minimizing waste [6].
Residence Time Optimization: Continuous flow systems allow precise control of residence time, with optimal values typically ranging from 15-30 minutes depending on temperature and concentration [6].
Base Selection and Concentration: The choice of base significantly impacts both yield and product quality. Non-nucleophilic bases such as DBU provide superior results compared to conventional bases [1].
Concentration Effects: Higher reactant concentrations generally improve reaction rates but must be balanced against solubility limitations and heat management requirements [14].
The integration of process analytical technology enables real-time monitoring of reaction progress and product quality. Techniques such as in-line infrared spectroscopy and gas chromatography provide immediate feedback on reaction performance, allowing for dynamic optimization of process conditions [6].
Economic considerations in yield optimization include raw material costs, energy consumption, and waste treatment expenses. Continuous flow processes typically offer superior economic performance due to higher yields, reduced waste generation, and lower energy requirements for heating and cooling [15].
The development of robust optimization strategies requires understanding of the underlying reaction kinetics and thermodynamics. Kinetic modeling studies have revealed that the reaction follows second-order kinetics with respect to both reactants, becoming extremely slow at high conversions [14]. This behavior necessitates careful optimization of reactant concentrations and residence times to achieve maximum efficiency.